molecular formula C21H18N2O7 B7811486 4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2-ethoxyphenyl 4-nitrobenzoate

4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2-ethoxyphenyl 4-nitrobenzoate

Cat. No.: B7811486
M. Wt: 410.4 g/mol
InChI Key: JSSPWVXNCMRDFE-LFIBNONCSA-N
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Description

4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2-ethoxyphenyl 4-nitrobenzoate is a synthetic organic compound with potential applications in various scientific fields. Its complex molecular structure suggests it might be utilized in organic synthesis, medicinal chemistry, or material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic reactions involving careful manipulation of its functional groups. Common methods may include:

  • Starting from a suitable substituted benzaldehyde or benzoic acid.

  • Employing a Knoevenagel condensation reaction to form the cyano enone moiety.

  • Coupling reactions to introduce the nitrobenzoate ester. Conditions may require solvents like ethanol or toluene, catalysts such as piperidine, and controlled temperatures.

Industrial Production Methods: Scaling up for industrial production might involve similar steps, optimized for yield and cost. Continuous flow chemistry could be employed to ensure consistency and efficiency in larger batches.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The nitro group could undergo oxidation to form different functional groups.

  • Reduction: The cyano group might be reduced to an amine.

  • Substitution: Electrophilic or nucleophilic substitution reactions are possible due to the electron-withdrawing nature of the nitro group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Various halogenated reagents, bases, or acids under controlled conditions.

Major Products Formed:

  • From oxidation: carboxylic acids or nitrile oxides.

  • From reduction: primary amines or hydroxylamines.

  • From substitution: halogenated derivatives or substituted nitrobenzoates.

Scientific Research Applications

Chemistry: Utilized in synthetic organic chemistry for constructing complex molecular architectures. Biology: Potential use as a probe for studying enzyme activities or cellular pathways due to its functional groups. Medicine: Possible applications in drug discovery as a lead compound or intermediate in pharmaceuticals. Industry: Used in the development of advanced materials or chemical sensors.

Mechanism of Action

Mechanism by which the compound exerts its effects: This compound may interact with biological targets through its reactive functional groups, forming covalent or non-covalent bonds. Molecular targets and pathways involved: Potential targets include enzymes with nucleophilic active sites or receptors that can accommodate its large molecular structure, influencing cellular pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with other similar compounds: List of similar compounds:

  • 4-nitrobenzyl cyanide

  • Ethyl cyanoacetate

  • 4-nitrobenzoic acid derivatives

This compound, with its intricate structure and reactive sites, holds promising potential across various scientific domains, providing a platform for innovative research and development.

Properties

IUPAC Name

[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O7/c1-3-28-19-12-14(11-16(13-22)20(24)29-4-2)5-10-18(19)30-21(25)15-6-8-17(9-7-15)23(26)27/h5-12H,3-4H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSPWVXNCMRDFE-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)OCC)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)OCC)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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